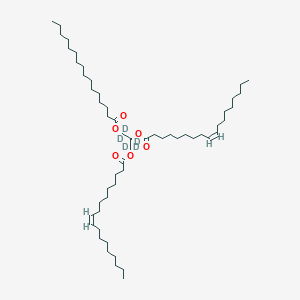
DTS(FBTTh2)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
DTS(FBTTh2)2 can be synthesized via a self-assembly method in solution . The high level of intermolecular organization in the single crystals facilitates migration of charges, relative to solution-processed films .
Industrial Production Methods
The industrial production of this compound involves solution processing and thermal annealing treatment to enhance the crystallinity of the device film . This process enables higher device performances to be achieved .
化学反応の分析
Types of Reactions
DTS(FBTTh2)2 undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include diiodooctane (DIO) and other solvents like chloroform and chlorobenzene . Thermal annealing is a common condition used to enhance the crystallinity of the device film .
Major Products Formed
The major products formed from these reactions are highly-efficient solar cells with enhanced crystallinity and performance .
科学的研究の応用
DTS(FBTTh2)2 has a wide range of scientific research applications, including:
Chemistry: Used as a donor molecule in organic photovoltaics (OPVs) and bulk-heterojunction solar cells.
Biology: Investigated for its potential use in biological sensors and devices.
Industry: Used in the fabrication of field-effect transistors and photodetectors.
作用機序
DTS(FBTTh2)2 exerts its effects through its semiconducting properties. It forms a donor-acceptor system with acceptor molecules such as perylene diimide and fullerenes . The charge carrier dynamics involve the generation of free charges and the formation of interfacial charge transfer states .
類似化合物との比較
Similar Compounds
Perylene Diimide: Used as an acceptor molecule in bulk-heterojunction solar cells.
PC71BM: A fullerene-based electron acceptor used in organic photovoltaics.
P(NDI2OD-T2): Used in blend films with DTS(FBTTh2)2 for improved optoelectrical properties.
Uniqueness
This compound is unique due to its low band-gap and high efficiency in solution-processed bulk heterojunction solar cells . Its ability to form highly crystalline films through thermal annealing further enhances its performance .
特性
分子式 |
C64H72F2N4S8Si |
|---|---|
分子量 |
1219.9 g/mol |
IUPAC名 |
4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C64H72F2N4S8Si/c1-7-13-17-19-23-41-25-27-49(71-41)51-31-29-47(73-51)43-33-45(65)57(61-59(43)67-77-69-61)53-35-55-63(75-53)64-56(79(55,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-54(76-64)58-46(66)34-44(60-62(58)70-78-68-60)48-30-32-52(74-48)50-28-26-42(72-50)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
InChIキー |
LNMKMESEJYZMDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Si]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)




![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)
